1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole
Description
Properties
Molecular Formula |
C15H15ClN6O2 |
|---|---|
Molecular Weight |
346.77 g/mol |
IUPAC Name |
1-[3-chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H15ClN6O2/c1-11-5-23-15(24-11,6-21-9-17-7-19-21)13-3-2-12(4-14(13)16)22-10-18-8-20-22/h2-4,7-11H,5-6H2,1H3 |
InChI Key |
PBTYGXXEZAXIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-dioxolane Intermediate
- Starting materials : 2-(3-chloro-4-methylphenyl)ethanone or related chlorobenzyl ketones.
- Reaction : Ketalization with a vicinal diol such as 3-chloro-1,2-propanediol under acid catalysis (e.g., p-toluenesulfonic acid).
- Conditions : Reflux in anhydrous benzene or toluene with azeotropic removal of water using a Dean-Stark apparatus.
- Outcome : Formation of the 1,3-dioxolane ring fused to the chlorophenyl moiety with high yield (typically >80%).
This step stabilizes the ketone as a cyclic ketal, providing a scaffold for further substitution.
Purification and Characterization
- Purification : Crystallization or chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the pure diastereomeric mixture.
- Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
- Reported data : Melting points around 157–158 °C for similar compounds; NMR chemical shifts consistent with triazole and dioxolane protons.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketalization of chlorobenzyl ketone | 3-chloro-1,2-propanediol, p-toluenesulfonic acid, reflux in benzene with Dean-Stark trap | 80–85 | Removal of water critical for equilibrium |
| Nucleophilic substitution with 1,2,4-triazole sodium salt | Sodium hydride (or base), DMF, reflux | 70–80 | Requires anhydrous conditions |
| Purification | Crystallization or chromatography | >95 (purity) | Diastereomeric mixture isolated |
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove certain functional groups or to alter its oxidation state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted triazole derivatives.
Scientific Research Applications
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar triazole structure.
Etonitazene: An analgesic with a triazole ring.
Omeprazole: An antiulcer agent with a triazole ring.
Uniqueness
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is unique due to its combination of a triazole ring, a dioxolane ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole (CAS Number: 120463-78-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antifungal properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.772 g/mol. The structure includes a triazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.772 g/mol |
| CAS Number | 120463-78-7 |
| SMILES | CC1COC(Cn2cncn2)(O1)c3ccc(cc3Cl)n4cncn4 |
| IUPAC Name | This compound |
Antifungal Activity
Recent studies have highlighted the significant antifungal activity of 1,2,4-triazole derivatives. The mechanism of action primarily involves the inhibition of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death.
Case Studies:
- Antifungal Efficacy Against Candida Species : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
- Resistance Mechanisms : The emergence of resistance in fungal pathogens necessitates the development of new antifungal agents. Novel derivatives of triazoles have shown promising results against fluconazole-resistant strains .
- Comparative Studies : In comparative studies with existing antifungal agents, certain derivatives demonstrated superior activity against Aspergillus fumigatus, highlighting their potential as effective treatments for invasive fungal infections .
Additional Biological Activities
Beyond antifungal properties, triazoles have been investigated for other biological activities:
- Antiviral Activity : Some studies indicate potential antiviral effects against various viruses.
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance biological activity. For instance:
Q & A
Basic: What are the optimized synthetic routes for this compound, and what yields are typically achieved?
Methodological Answer:
Synthesis involves multi-step protocols, including Friedel-Crafts acylation and nucleophilic substitution. For example:
- Step 1: Friedel-Crafts acylation of halogenated acetanilides with chloroacetyl chloride yields intermediates (e.g., 12% yield for a related triazole-acetophenone derivative) .
- Step 2: Sequential reactions with dimethylsulphoxonium methylide and 1,2,4-triazole, followed by hydrolysis, achieve triazole ring formation. Solvent choice (e.g., DMSO for reflux, chloroform for chloromethylation) significantly impacts yield .
- Yield Optimization: Using chloroform as a solvent during chloromethylation improves reaction control, reducing thionyl chloride waste and achieving >92% yield in related triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
